Ebrotidine S,S-dioxide
Overview
Description
Ebrotidine S,S-dioxide is a derivative of ebrotidine, a compound known for its gastroprotective properties. Ebrotidine itself is an H2 receptor antagonist that exhibits significant activity against ethanol-, aspirin-, or stress-induced gastric mucosal damage . The S,S-dioxide form of ebrotidine is a metabolite that has been identified in human urine .
Preparation Methods
The synthesis of ebrotidine S,S-dioxide involves the oxidation of ebrotidine. The primary synthetic route includes the use of oxidizing agents to convert the thioether linkage in ebrotidine to the corresponding S,S-dioxide. Common oxidizing agents used in this process include hydrogen peroxide and peracids under controlled conditions . Industrial production methods would likely involve large-scale oxidation processes with stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ebrotidine S,S-dioxide undergoes several types of chemical reactions:
Oxidation: The primary reaction involves the oxidation of the thioether group to form the S,S-dioxide.
Reduction: It can be reduced back to ebrotidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. .
Scientific Research Applications
Ebrotidine S,S-dioxide has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation reactions and the stability of sulfone derivatives.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of other pharmaceutical agents.
Mechanism of Action
Ebrotidine S,S-dioxide exerts its effects primarily through its interaction with H2 receptors. It inhibits the secretion of gastric acid by blocking the action of histamine on these receptors. Additionally, it has been shown to inhibit the urease enzyme and the proteolytic and mucolytic activities of Helicobacter pylori, contributing to its gastroprotective effects .
Comparison with Similar Compounds
Ebrotidine S,S-dioxide can be compared with other H2 receptor antagonists such as ranitidine and cimetidine. While all these compounds share a similar mechanism of action, ebrotidine and its derivatives exhibit additional gastroprotective properties and anti-Helicobacter pylori activity . Similar compounds include:
Ranitidine: Another H2 receptor antagonist with similar antisecretory properties.
Cimetidine: Known for its antisecretory properties but with a different side effect profile.
Famotidine: Another H2 receptor antagonist with a longer duration of action compared to ranitidine and cimetidine.
This compound stands out due to its additional gastroprotective properties and its ability to inhibit Helicobacter pylori, making it a unique compound in this class of drugs.
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]methanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN6O4S3/c15-10-1-3-12(4-2-10)28(24,25)19-9-18-5-6-27(22,23)8-11-7-26-14(20-11)21-13(16)17/h1-4,7,9H,5-6,8H2,(H,18,19)(H4,16,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWRQSYBXTJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC=NCCS(=O)(=O)CC2=CSC(=N2)N=C(N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN6O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165097 | |
Record name | Ebrotidine S,S-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152675-29-1 | |
Record name | Ebrotidine S,S-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152675291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebrotidine S,S-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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